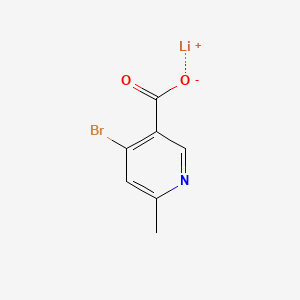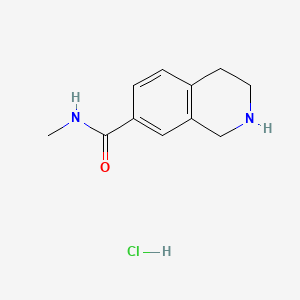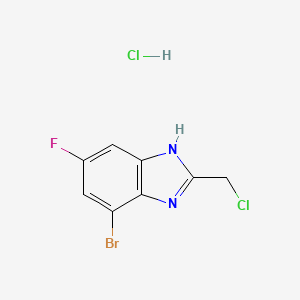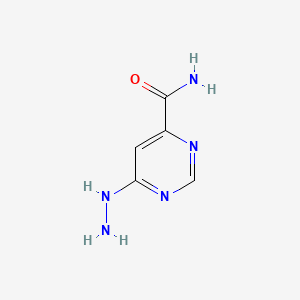
6-Hydrazineylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydrazineylpyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a hydrazine group at the 6-position and a carboxamide group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazineylpyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with hydrazine and carboxamide precursors. One common method is the condensation of 4-carboxamidepyrimidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydrazineylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carboxamide group can be reduced to form amines or other derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azo compounds, while reduction of the carboxamide group may produce primary amines.
Aplicaciones Científicas De Investigación
6-Hydrazineylpyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biology: The compound is studied for its interactions with biological macromolecules such as DNA and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 6-Hydrazineylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes. These interactions can result in various biological effects, including cytotoxicity and antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine-4-carboxamide: Lacks the hydrazine group, resulting in different reactivity and biological activity.
6-Aminopyrimidine-4-carboxamide: Contains an amino group instead of a hydrazine group, leading to variations in chemical behavior and applications.
6-Hydrazinylpyridine-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring, affecting its chemical properties and uses.
Uniqueness
6-Hydrazineylpyrimidine-4-carboxamide is unique due to the presence of both hydrazine and carboxamide functional groups on the pyrimidine ring. This combination imparts distinct reactivity and potential for diverse applications in medicinal chemistry, biology, and industry. The compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool for research and development.
Propiedades
Fórmula molecular |
C5H7N5O |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
6-hydrazinylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-5(11)3-1-4(10-7)9-2-8-3/h1-2H,7H2,(H2,6,11)(H,8,9,10) |
Clave InChI |
FSFMLQHYZJLAQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CN=C1NN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylbutanoic acid](/img/structure/B13479788.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
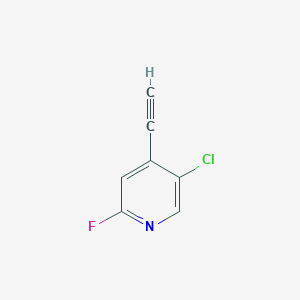
![methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
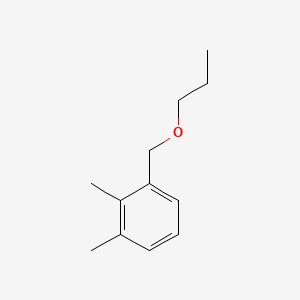

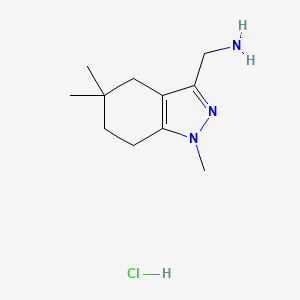
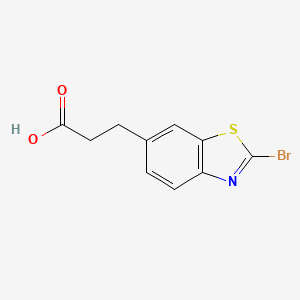
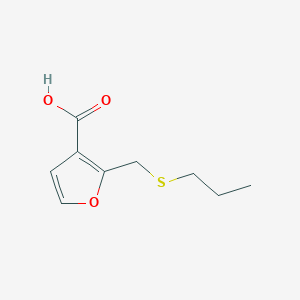
![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)
